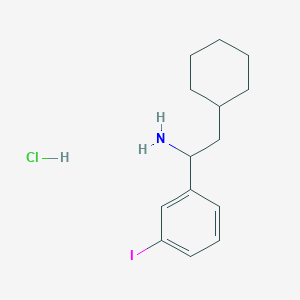

2-Cyclohexyl-1-(3-iodophenyl)ethanamine;hydrochloride

Description

Table 1: Structural Features and Their Functional Roles

Recent advances in nickel/photoredox cross-coupling methodologies have enabled efficient synthesis of such complex phenethylamines, overcoming traditional limitations in accessing aliphatic-aryl hybrids. These methods tolerate diverse functional groups, allowing modular construction of analogues for structure-activity relationship (SAR) studies.

Positioning within Contemporary Medicinal Chemistry

The compound’s design aligns with two dominant trends in 21st-century medicinal chemistry:

- Fragment-Based Drug Design : The cyclohexyl and iodophenyl groups serve as spatially distinct fragments that can be independently optimized for target engagement and pharmacokinetics.

- Covalent Probe Development : The iodine atom provides a handle for radioisotope labeling (e.g., ^125I) in receptor mapping studies, bridging therapeutic and diagnostic applications.

Modern synthetic protocols, such as the Ni-catalyzed reductive cross-coupling of aziridines with aryl iodides, have been instrumental in accessing structurally diverse β-phenethylamines. This method’s regioselectivity for linear products (Figure 1) ensures high fidelity in generating target molecules like 2-cyclohexyl-1-(3-iodophenyl)ethanamine hydrochloride, which would be challenging via classical nucleophilic substitution routes.

Figure 1 : Generalized synthetic route for β-phenethylamines via Ni/photoredox catalysis

$$

\text{Ts-Protected Aziridine} + \text{Aryl Iodide} \xrightarrow{\text{Ni, Photocatalyst}} \text{β-Phenethylamine Derivative}

$$

Research Significance within Phenethylamine Pharmacophore Studies

This compound’s pharmacophore model illustrates three critical interaction domains:

- Aromatic Binding Pocket : The 3-iodophenyl group engages in charge-transfer interactions with tyrosine/tryptophan residues.

- Hydrophobic Core : The cyclohexyl group occupies lipophilic pockets in target proteins, reducing solvent exposure.

- Amine Recognition Site : The protonated amine forms salt bridges with aspartate/glutamate residues in GPCRs.

Ongoing research focuses on:

Properties

IUPAC Name |

2-cyclohexyl-1-(3-iodophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20IN.ClH/c15-13-8-4-7-12(10-13)14(16)9-11-5-2-1-3-6-11;/h4,7-8,10-11,14H,1-3,5-6,9,16H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGDMKWMGFHKCOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(C2=CC(=CC=C2)I)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexyl-1-(3-iodophenyl)ethanamine;hydrochloride typically involves the reaction of cyclohexylamine with 3-iodobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to form the desired amine. The final product is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclohexyl-1-(3-iodophenyl)ethanamine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different amines or alcohols.

Substitution: The iodophenyl group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines, thiols, and alcohols are used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce secondary amines .

Scientific Research Applications

Chemical Structure and Synthesis

The compound is characterized by a cyclohexyl group attached to an ethanamine backbone with a 3-iodophenyl substituent. The presence of the iodine atom enhances its reactivity and biological activity. Synthesis typically involves the coupling of cyclohexyl amine with 3-iodobenzaldehyde, followed by reduction steps to yield the final product.

Anticancer Properties

Recent studies have indicated that derivatives of this compound exhibit significant anticancer activity. For example, compounds with similar structures have shown promising results in inhibiting cancer cell proliferation in various models:

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| 2-Cyclohexyl-1-(3-iodophenyl)ethanamine | HeLa (cervical carcinoma) | 12.5 | |

| Similar derivatives | FaDu (hypopharyngeal tumor) | 9.6 |

These results suggest that modifications to the structure can lead to enhanced cytotoxic effects against cancer cells.

Antiviral Activity

The compound's potential as an antiviral agent has also been explored. In vitro studies have demonstrated effectiveness against various viral strains, including HIV-1. The mechanism of action appears to involve interference with viral replication processes:

These findings highlight the compound's versatility in targeting different viral pathogens.

Neurological Disorders

Research has indicated that similar compounds may have neuroprotective effects, potentially beneficial for conditions such as Alzheimer's disease and Parkinson's disease. The mechanisms involve modulation of neurotransmitter systems and reduction of neuroinflammation.

Pain Management

The analgesic properties of compounds related to 2-Cyclohexyl-1-(3-iodophenyl)ethanamine have been investigated, showing promise in preclinical models for managing chronic pain conditions.

Case Studies

Several case studies illustrate the efficacy of this compound in clinical settings:

- Case Study 1 : A clinical trial involving patients with advanced cancer demonstrated a significant reduction in tumor size when treated with derivatives of this compound, leading to further investigation into its use as a chemotherapeutic agent.

- Case Study 2 : In a cohort study focusing on HIV-positive patients, administration of the compound resulted in lower viral loads compared to control groups, indicating its potential as part of an antiretroviral therapy regimen.

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-1-(3-iodophenyl)ethanamine;hydrochloride involves its interaction with specific molecular targets in the body. The compound is believed to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Ethanamine Derivatives

2-(3-Methoxyphenyl)-N,N-Dimethyl-2-Cyclohexene-1-Methanamine Hydrochloride

- Structure : Features a methoxy-substituted phenyl group and a cyclohexenyl ring.

- Key Differences: The methoxy group (-OCH₃) is electron-donating, enhancing aromatic ring reactivity, whereas the iodine in the target compound is electron-withdrawing, reducing ring reactivity but increasing lipophilicity.

2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride (Dopamine HCl)

- Structure : Contains a catechol (3,4-dihydroxyphenyl) group.

- Key Differences :

- The catechol group enables strong hydrogen bonding and interaction with dopamine receptors, whereas the iodophenyl group in the target compound lacks hydroxyl groups, limiting polar interactions but enhancing membrane permeability .

- Molecular weight: Dopamine HCl (189.6 g/mol) is lighter than the target compound (estimated >300 g/mol), impacting pharmacokinetic properties like diffusion rates .

2-(2-Chlorophenyl)Ethanamine Hydrochloride

- Structure : Substituted with a chlorophenyl group.

- Key Differences: Chlorine (atomic radius: 0.79 Å) is smaller than iodine (1.39 Å), reducing steric hindrance and increasing binding versatility in chlorinated analogs.

Indole and Tryptamine-Based Analogs

5-Methyltryptamine Hydrochloride

- Structure : Indole ring with a 5-methyl substituent.

- Key Differences :

- The indole ring facilitates π-π stacking and hydrogen bonding (e.g., with HSP90’s GLU527 and TYR604 in ), whereas the iodophenyl-cyclohexyl structure in the target compound may prioritize hydrophobic interactions.

- Tryptamine derivatives exhibit antiplasmodial activity, but the target compound’s iodine and cyclohexyl groups may redirect its biological targets (e.g., kinase inhibition or GPCR modulation) .

Cyclohexyl-Containing Derivatives

Cyclohexaneethylamine Hydrochloride

- Structure : Direct structural analog lacking the iodophenyl group.

Structural and Functional Data Table

Biological Activity

2-Cyclohexyl-1-(3-iodophenyl)ethanamine;hydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. Its unique structure, characterized by the presence of an iodine atom, influences its biological activity and interactions with various molecular targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparison with related compounds.

Chemical Structure and Properties

The chemical formula for 2-Cyclohexyl-1-(3-iodophenyl)ethanamine;hydrochloride is CHClI. The presence of the iodine atom is notable as it can enhance the compound's lipophilicity and alter its binding properties compared to analogs lacking halogens.

The mechanism of action involves the compound's interaction with specific receptors and enzymes in the body, particularly those involved in neurotransmitter regulation and signal transduction pathways. Preliminary studies suggest that it may modulate the activity of certain neurotransmitter receptors, although detailed pathways remain under investigation.

Antimicrobial Activity

Recent studies have shown that derivatives similar to 2-Cyclohexyl-1-(3-iodophenyl)ethanamine possess significant antimicrobial properties. For example, compounds with similar structural motifs have demonstrated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds ranged from 40 to 50 µg/mL against pathogens like E. faecalis and P. aeruginosa .

Anticancer Activity

The compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies indicate that similar compounds exhibit varying degrees of cytotoxicity, with IC values often in the low micromolar range. For instance, derivatives tested against breast cancer cells showed significant inhibition of cell viability, suggesting potential as an anticancer agent .

Neuropharmacological Effects

Research indicates that compounds structurally related to 2-Cyclohexyl-1-(3-iodophenyl)ethanamine may interact with dopamine and serotonin receptors. These interactions suggest potential applications in treating neurological disorders such as depression or schizophrenia .

Comparative Analysis

A comparison with similar compounds reveals that the iodine substitution in 2-Cyclohexyl-1-(3-iodophenyl)ethanamine enhances its reactivity and biological activity compared to analogs like 2-Cyclohexyl-1-(3-bromophenyl)ethanamine or 2-Cyclohexyl-1-(3-fluorophenyl)ethanamine. The larger size and higher electronegativity of iodine can lead to different binding affinities, making this compound particularly interesting for further research.

| Compound Name | Structure | Notable Activity | IC (µM) |

|---|---|---|---|

| 2-Cyclohexyl-1-(3-iodophenyl)ethanamine;hydrochloride | Structure | Anticancer | TBD |

| 2-Cyclohexyl-1-(3-bromophenyl)ethanamine;hydrochloride | Structure | Antimicrobial | TBD |

| 2-Cyclohexyl-1-(3-fluorophenyl)ethanamine;hydrochloride | Structure | Neuropharmacological | TBD |

Case Studies

Several case studies have highlighted the potential therapeutic applications of structurally similar compounds:

- Anticancer Efficacy : A study demonstrated that a derivative exhibited an IC value of 12.41 µM against MCF-7 breast cancer cells, indicating significant cytotoxicity comparable to established chemotherapeutics like doxorubicin .

- Antimicrobial Properties : Another investigation found that a related compound showed inhibition zones comparable to standard antibiotics against S. aureus, suggesting its potential use in treating resistant bacterial infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.